
Methyl 4-chloro-5-propylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-5-propylthiophene-2-carboxylate is a versatile chemical compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . This compound is known for its unique blend of properties, making it valuable in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-propylthiophene-2-carboxylate typically involves the reaction of 4-chloro-5-propylthiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-5-propylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-5-propylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-5-propylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and the nature of the target molecules. For instance, its thiophene ring can interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: Similar compounds with different substituents on the thiophene ring.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Uniqueness
Methyl 4-chloro-5-propylthiophene-2-carboxylate stands out due to its unique combination of a chloro and propyl group on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, from pharmaceuticals to advanced materials.
Propiedades
Número CAS |
1399656-69-9 |
|---|---|
Fórmula molecular |
C9H11ClO2S |
Peso molecular |
218.70 g/mol |
Nombre IUPAC |
methyl 4-chloro-5-propylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO2S/c1-3-4-7-6(10)5-8(13-7)9(11)12-2/h5H,3-4H2,1-2H3 |
Clave InChI |
MYQOZXJFOCEWHE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=C(S1)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


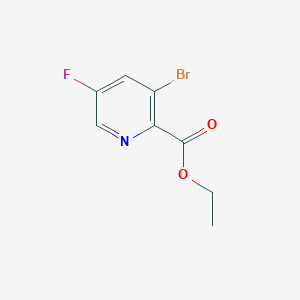

![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)

![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
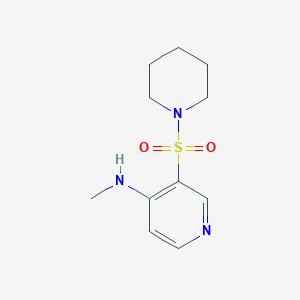
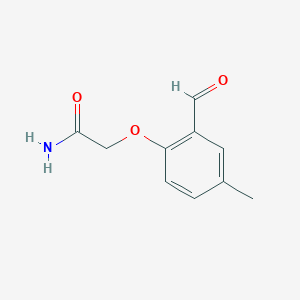

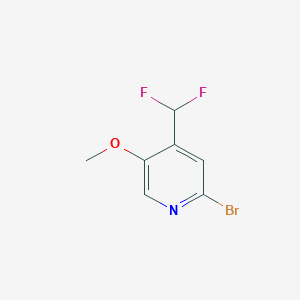
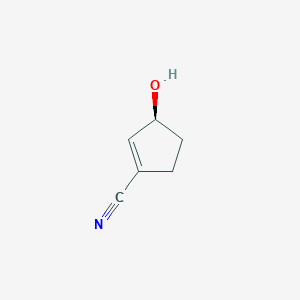
![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![{3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate](/img/structure/B13012954.png)
